molecular formula C17H15FO4 B3039433 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 1056442-56-8

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B3039433
CAS RN: 1056442-56-8
M. Wt: 302.3 g/mol
InChI Key: QYZAIWXXNKSTIX-ZZXKWVIFSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known as DMFP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. DMFP belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one varies depending on its application. In medicine, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, cancer, and Alzheimer's disease, respectively. In agriculture, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of enzymes such as acetolactate synthase (ALS) and photosystem II (PSII), which are involved in the growth of weeds. In material science, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to act as a precursor for the synthesis of novel materials such as polymers and nanoparticles.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects depending on its application. In medicine, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the breakdown of acetylcholine, which is important for memory and learning. In agriculture, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of weeds, which can increase crop yields. In material science, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to act as a precursor for the synthesis of novel materials such as polymers and nanoparticles, which can have various applications in electronics, optics, and biomedicine.

Advantages And Limitations For Lab Experiments

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it has diverse biological activities, which makes it useful for investigating various scientific questions. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments. Another limitation is that its properties can vary depending on the synthesis method used, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one research. In medicine, future research could focus on investigating its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. In agriculture, future research could focus on developing more efficient and environmentally friendly herbicides based on 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one. In material science, future research could focus on using 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one as a precursor for the synthesis of novel materials with specific properties such as conductivity, magnetism, and biocompatibility. Overall, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has significant potential for various scientific applications and is an exciting area of research for scientists in various fields.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various areas of scientific research. In medicine, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In agriculture, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been studied for its potential use as a natural herbicide, as it has been shown to inhibit the growth of weeds. In material science, 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZAIWXXNKSTIX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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